![molecular formula C18H22N2O4S B2772023 N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899739-30-1](/img/structure/B2772023.png)
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide”, the Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids has been used for the synthesis of unsymmetrical N-arylsulfamides . This method uses sulfamoyl azides and arylboronic acids in the presence of 10 mol% of copper chloride as the catalyst .Chemical Reactions Analysis
The Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids is used for the synthesis of unsymmetrical N-arylsulfamides . The reaction is facilitated in MeOH in an open flask at room temperature .Scientific Research Applications
Allosteric Activation of Glucokinase (GK)
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide: has been investigated as an allosteric activator of human glucokinase (GK). Here’s why this is significant:
- Implications : These derivatives serve as potential lead compounds for developing safe and potent allosteric GK activators for T2D therapy .
Synthesis of N-Arylsulfamides
The compound can be utilized in the synthesis of N-arylsulfamides. Specifically:
- Application : N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide serves as a valuable precursor in this context .
Benzylic Position Reactions
The benzylic position of the compound is chemically interesting. For example:
- Free Radical Reaction : When treated with N-bromosuccinimide (NBS), the compound undergoes a free radical reaction. The NBS generates a succinimidyl radical (S·), which abstracts a hydrogen atom from the benzylic position to form succinimide (SH) .
properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(14-15-6-4-3-5-7-15)25(22,23)13-12-19-18(21)16-8-10-17(24-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFWFAWMNVBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide |
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